3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride is a chemical compound with the molecular formula C10H11BrFN·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a bromo and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to form azetidines with different substituents.
Ring-Opening Reactions: The strained azetidine ring can be opened under acidic or basic conditions to form linear amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Azetidinones or other oxidized derivatives.
Reduction Products: Reduced azetidines with different substituents.
Scientific Research Applications
3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-fluorophenyl)methanamine hydrochloride
- (3-Bromo-4-fluorophenyl)(morpholino)methanone
- 4-Bromo-3-fluorophenyl derivatives
Uniqueness
3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride is unique due to its azetidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-[(4-bromo-3-fluorophenyl)methyl]azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8;/h1-2,4,8,13H,3,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRCSNIJROPWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=C(C=C2)Br)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.